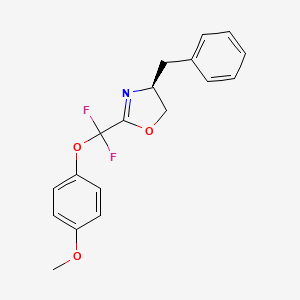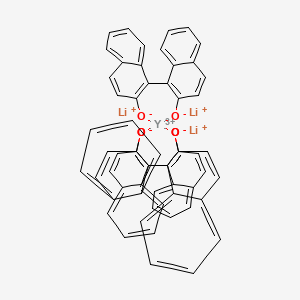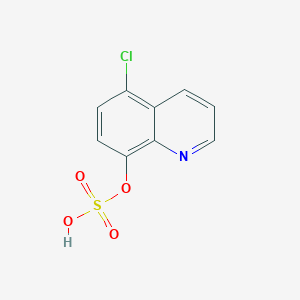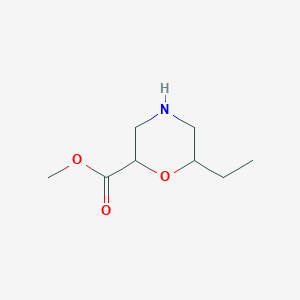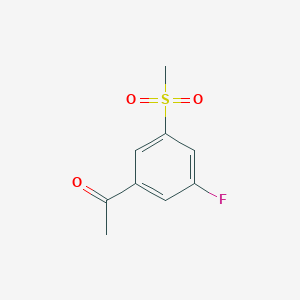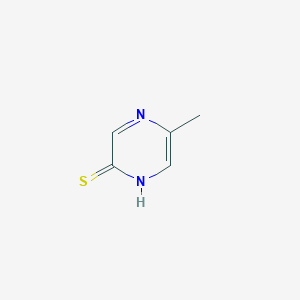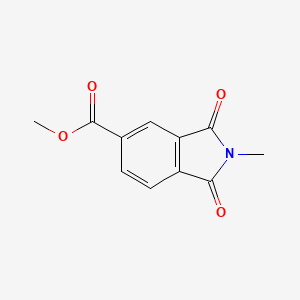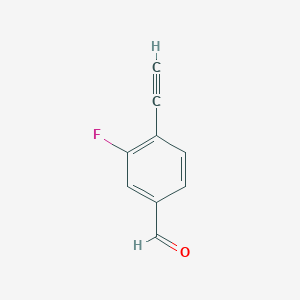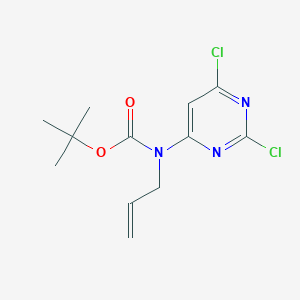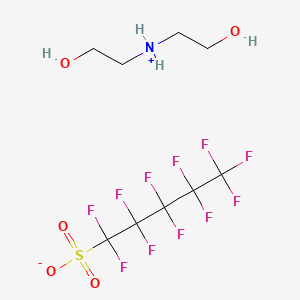
Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate is a complex organic compound with the molecular formula C(_9)H(12)F({11})NO(_5)S. This compound is notable for its unique structure, which includes both a fluorinated alkyl sulfonate group and a bis(2-hydroxyethyl)ammonium group. The presence of multiple fluorine atoms imparts distinct chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate typically involves the reaction of 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonic acid with bis(2-hydroxyethyl)amine. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete conversion and high yield. The reaction can be represented as follows:
C5F11SO3H+NH(CH2CH2OH)2→C5F11SO3NH(CH2CH2OH)2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity starting materials and stringent quality control measures ensures the production of a compound with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form carbonyl compounds, or reduced to form alkyl groups.
Condensation Reactions: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups into the fluorinated alkyl chain.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of specialty coatings and lubricants due to its thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate exerts its effects is largely dependent on its interaction with other molecules. The fluorinated alkyl group can interact with hydrophobic regions of proteins and membranes, while the bis(2-hydroxyethyl)ammonium group can form hydrogen bonds and ionic interactions. These interactions can alter the physical properties of membranes or proteins, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate
- Bis(trimethyl-3-(pentadecafluoroheptyl)sulfonyl)ammonium sulfate
- Bis(trimethyl-3-(nonafluorobutyl)sulfonyl)ammonium sulfate
Uniqueness
Compared to similar compounds, Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate offers a unique balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifying agent. Its specific fluorination pattern also imparts distinct chemical stability and resistance to degradation, which can be advantageous in various industrial and research applications.
Eigenschaften
CAS-Nummer |
70225-17-1 |
|---|---|
Molekularformel |
C9H12F11NO5S |
Molekulargewicht |
455.24 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate |
InChI |
InChI=1S/C5HF11O3S.C4H11NO2/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;6-3-1-5-2-4-7/h(H,17,18,19);5-7H,1-4H2 |
InChI-Schlüssel |
YCMYOAOBWUIFST-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)[NH2+]CCO.C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


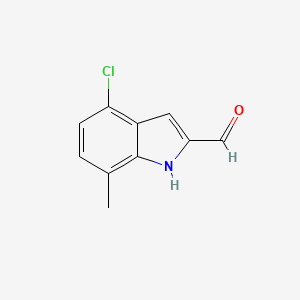
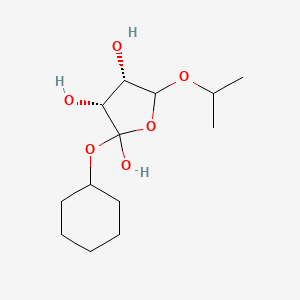
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
